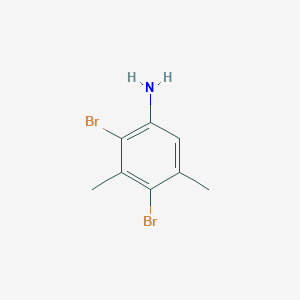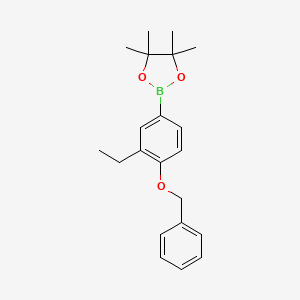
2-(4-(Benzyloxy)-3-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a benzyl group (C6H5CH2-) and an ethyl group (C2H5-) attached to a phenyl group (C6H5-). The compound also contains a 1,3,2-dioxaborolane ring, which is a cyclic structure containing boron, oxygen, and carbon atoms .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Boronic Esters : The synthesis of benzyloxycyanophenylboronic esters, including derivatives of 2-benzyloxy-6-cyanophenyl-4,4,5,5-tetramethyl-[1,3,2]-dioxaborolane, has been reported, focusing on new methods and structural analysis (El Bialy, Abd El Kader, & Boykin, 2011).
Crystal Structure Studies : Research on the crystal structure of related compounds, such as 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, provides insights into their molecular configuration and potential applications in material science (Seeger & Heller, 1985).
Applications in Polymer and Material Science
Hydroboration of Alkenes : The use of 4,4,5,5-Tetraphenyl-1,3,2-dioxaborolane in the hydroboration of alkenes, demonstrating its utility in producing organoboronate esters, a critical step in various synthetic processes (Fritschi et al., 2008).
Synthesis of Stilbenes and Polyenes : The synthesis of Pinacolylboronate-Substituted Stilbenes and their application in the creation of boron-capped polyenes for potential use in LCD technology and therapeutic applications for neurodegenerative diseases highlights the compound's versatility in advanced material science (Das et al., 2015).
Chemical Reactions and Mechanisms
Catalyzed Borylation : Studies on the Pd-catalyzed borylation of arylbromides, utilizing compounds similar to 2-(4-(Benzyloxy)-3-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, contribute to understanding catalytic mechanisms in organic chemistry (Takagi & Yamakawa, 2013).
Alkoxide-Catalyzed Reduction : The reduction of ketones with pinacolborane highlights the reactivity of similar dioxaborolane derivatives in the presence of catalysts like NaOt-Bu, broadening their potential applications in synthetic organic chemistry (Query et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in the formation of oximes and hydrazones .
Mode of Action
The compound likely interacts with its targets through a process of transmetalation, a key step in Suzuki–Miyaura (SM) coupling reactions . In this process, the compound, acting as a nucleophile, is transferred from boron to a transition metal catalyst .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura coupling pathway, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This pathway involves the oxidative addition of electrophilic organic groups to a palladium catalyst, followed by transmetalation .
Pharmacokinetics
The compound’s benzylic position and its susceptibility to oxidative degradation suggest that it may have unique pharmacokinetic properties .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is particularly useful in the synthesis of complex organic compounds .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.
properties
IUPAC Name |
2-(3-ethyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BO3/c1-6-17-14-18(22-24-20(2,3)21(4,5)25-22)12-13-19(17)23-15-16-10-8-7-9-11-16/h7-14H,6,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEGMQNIMKDNGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B3226627.png)
![4-[2-(Piperidin-4-yl)ethyl]pyridine](/img/structure/B3226631.png)


![6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one](/img/structure/B3226667.png)
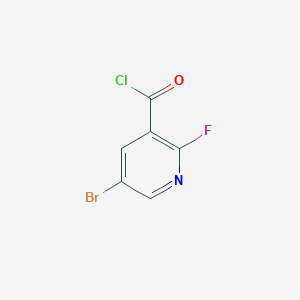
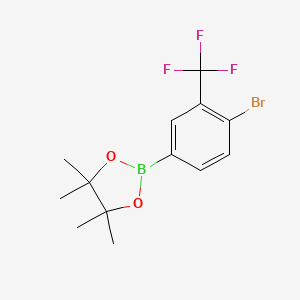
![4-Chloro-6-cyclopropyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine](/img/structure/B3226690.png)
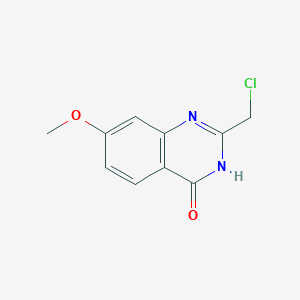

![1-Azetidinecarboxylic acid, 3-[(3R)-3-hydroxy-1-pyrrolidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3226717.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide](/img/structure/B3226726.png)
